molecular formula C14H10F3NO2 B1440814 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 1299607-42-3

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No. B1440814
M. Wt: 281.23 g/mol
InChI Key: BUUGHRUFWFEDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of TFMP derivatives, including 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and its intended application . For example, oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity, contribute to the biological activities of these compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Triorganostannyl Esters : The synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, including 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been reported. These compounds are of interest due to their potential impact on the photophysical properties of metals and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).

Chemical Hybridizing Agents in Agriculture

  • Use in Wheat Hybridization : A study evaluated substituted pyridinemonocarboxylates and benzoic acids, including 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, as potential chemical hybridizing agents for wheat. These compounds showed promise in inducing spike sterility in wheat (Ciha & Ruminski, 1991).

Catalysis in Organic Synthesis

  • Asymmetric Friedel-Crafts Alkylation : Research shows that certain methyl esters, related to 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, are used in the asymmetric Friedel–Crafts alkylation of activated benzenes. These reactions are catalyzed by specific metal triflate complexes (Faita et al., 2010).

Photocleavage Studies

  • Photocleavage of Ester Compounds : A study explored the photocleavage of phenacyl and pyridacyl esters of benzoic acid, which are structurally similar to 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester. These compounds undergo chain reaction processes involving hydrogen transfer when excited, leading to various byproducts (Literák, Dostálová, & Klán, 2006).

Synthesis of Novel Compounds

  • Triazole Derivatives Synthesis : Research involving the synthesis of novel compounds like triazole derivatives includes the use of precursors similar to 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, highlighting the versatility of such compounds in the synthesis of diverse organic molecules (Mottaghinejad & Alibakhshi, 2018).

Future Directions

The future of TFMP derivatives looks promising, with many novel applications expected to be discovered . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

properties

IUPAC Name

methyl 3-[4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)10-4-2-3-9(7-10)12-8-11(5-6-18-12)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUGHRUFWFEDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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